Tetraphosphorus nonasulfide

³¹P NMR spectroscopy Phosphorus sulfide characterization Quality control analytics

Commercial phosphorus pentasulfide (P₄S₁₀) contains variable P₄S₉ from thermal dissociation, introducing batch-to-batch irreproducibility in lithium thiophosphate synthesis. High-purity Tetraphosphorus nonasulfide provides the defined P(III)/P(V) mixed-valence framework for precise electrolyte formulation. - **Compositional Control:** Enables patent-claimed 1-30 mass% P₄S₉ window for optimized Li⁺ conductivity in solid-state batteries - **Analytical Reference:** Authenticated standard for ³¹P NMR (δ = -57.3, -62.9 ppm) and IR (711.3, 553.0, 499.0 cm⁻¹) - **Defined Stoichiometry:** 69.96 wt% sulfur, intermediate between P₄S₇ and P₄S₁₀

Molecular Formula P4S9
Molecular Weight 412.5 g/mol
CAS No. 25070-46-6
Cat. No. B8598546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraphosphorus nonasulfide
CAS25070-46-6
Molecular FormulaP4S9
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESP12SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
InChIInChI=1S/P4S9/c5-2-8-1-9-3(6,11-2)13-4(7,10-1)12-2
InChIKeyVFWRPFQSIRTMSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraphosphorus Nonasulfide (P₄S₉): Specifications & Classification


Tetraphosphorus nonasulfide (P₄S₉, CAS 25070-46-6) is a molecular phosphorus sulfide belonging to the P₄Sₙ family (n ≤ 10), existing as one of several crystallographically characterized phosphorus sulfide phases with a tricyclic adamantane-like cage structure [1]. Unlike the commercially dominant P₄S₁₀ (phosphorus pentasulfide, produced at kiloton scale) and P₄S₃ (used in match production), P₄S₉ occupies a niche position as both a synthetic intermediate and a performance-modulating component in advanced material formulations [2]. Its molecular weight is 412.5 g/mol, with elemental composition of 30.04% P and 69.96% S [3]. Crystallographic data for the α-P₄S₉ modification include space group P2₁/c, a = 12.453 Å, b = 12.637 Å, c = 13.166 Å, β = 141.08°, and Z = 4 [4].

P₄S₉ Non-Substitutability vs. P₄S₁₀ and P₄S₃


Generic substitution within the phosphorus sulfide family is precluded by fundamental differences in sulfur stoichiometry, molecular architecture, thermal behavior, and spectroscopic signature. P₄S₁₀ undergoes rapid oxido-reductive dissociation upon melting, losing one terminal sulfur atom to yield P₄S₉ as a primary decomposition product, meaning that commercial 'phosphorus pentasulfide' inherently contains variable P₄S₉ content that directly impacts reaction outcomes [1]. P₄S₉ exhibits a mixed-valence phosphorus environment (P(III) and P(V) centers) with distinct ³¹P NMR chemical shifts—dissolved P₄S₉ produces a well-resolved second-order AB₃ spectrum with δ(PIII) = −57.3 ppm and δ(PIV) = −62.9 ppm, while dissolved P₄S₁₀ yields only a singlet at −56.3 ppm [2]. Infrared spectral differentiation is equally unambiguous, with characteristic P₄S₉ absorption peaks at 711.3, 553.0, and 499.0 cm⁻¹ versus P₄S₁₀ at 707.8 and 540.8 cm⁻¹ in solid argon matrix [3]. These analytical distinctions translate directly to functional differences: patents explicitly claim phosphorus sulfide compositions where the P₄S₁₀:P₄S₉ ratio is a critical parameter governing lithium ionic conductivity in sulfide-based solid electrolytes, with claimed P₄S₁₀ content ranges of 70–99 mass% (implying P₄S₉ content of 1–30 mass%) as essential for performance optimization [4].

P₄S₉ Quantitative Differentiation Evidence


³¹P NMR Fingerprint vs. P₄S₁₀

Dissolved P₄S₉ exhibits a well-resolved second-order AB₃ ³¹P NMR spectrum reflecting its mixed P(III)/P(V) valence environment, whereas dissolved P₄S₁₀ produces only a single singlet resonance. This spectroscopic distinction provides unambiguous identity confirmation and purity assessment capability that cannot be achieved with P₄S₁₀ alone [1].

³¹P NMR spectroscopy Phosphorus sulfide characterization Quality control analytics

IR Fingerprinting vs. P₄S₁₀ and P₄S₇

Matrix isolation infrared spectroscopy in solid argon at 12 ± 1 K provides unambiguous spectral differentiation among P₄S₉, P₄S₁₀, and P₄S₇. The characteristic absorption peaks of P₄S₉ at 711.3, 553.0, and 499.0 cm⁻¹ are clearly resolved from those of P₄S₁₀ (707.8 and 540.8 cm⁻¹) and P₄S₇ (725.7 and 717.2 cm⁻¹), enabling precise compositional analysis of mixed phosphorus sulfide samples [1].

Infrared spectroscopy Matrix isolation Phosphorus sulfide identification Quality assurance

P₄S₉ Content Window in Solid Electrolytes

Japanese Patent JP2023126791A (Furukawa Co., Ltd.) explicitly claims that phosphorus sulfide compositions for sulfide-based inorganic solid electrolyte materials must contain both P₄S₁₀ and P₄S₉, with the P₄S₁₀ content specified as 70–99 mass% (based on total P₄S₁₀ + P₄S₉ + P₄S₇ + P₄S₃ = 100 mass%), measured by solid-state ³¹P-NMR. This implies a claimed P₄S₉ content range of approximately 1–30 mass% as essential for achieving improved lithium ionic conductivity [1]. The specification further requires that no peak be observed in the 80–90 ppm range in the solid ³¹P-NMR spectrum, providing a quality control metric tied to P₄S₉ presence [2].

Solid-state battery Sulfide electrolyte Lithium thiophosphate Ionic conductivity

Ionization Energy vs. P₄S₁₀

Electron impact ionization energy measurements provide a fundamental gas-phase differentiation parameter. The ionization energy of P₄S₉ was determined as 9.8 ± 0.5 eV by electron impact mass spectrometry [1]. This value, while carrying substantial uncertainty (±0.5 eV), provides a reference point for distinguishing P₄S₉ from other phosphorus sulfides in mass spectrometric analyses, particularly when coupled with fragmentation pattern analysis.

Mass spectrometry Gas-phase ion energetics Phosphorus sulfide analysis

Synthesis via P₄S₁₀ Melt Dissociation

P₄S₁₀ undergoes fast oxido-reductive dissociation when melted, losing one terminal sulfur atom to yield P₄S₉. This dissociated state is largely retained in cooled melts, which consist of unaltered P₄S₁₀ crystals embedded in an amorphous matrix containing dissociation products including P₄S₉. Such melts readily form supersaturated solutions in CS₂, from which crystals of pure P₄S₉ (form I) separate upon standing [1]. A two-step method for preparing P₄S₉(I) free of other phosphorus sulfide admixtures involves multistage extraction from a P–S melt containing only P₄S₉ and P₄S₇, followed by crystallization [2].

Phosphorus sulfide synthesis Melt chemistry Recrystallization P₄S₉ purification

Crystal Structure: α-P₄S₉ vs. Other Sulfides

α-P₄S₉ crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.453 Å, b = 12.637 Å, c = 13.166 Å, β = 141.08°, and Z = 4 [1]. The phosphorus geometry is mixed 3- and 4-coordinate, comprising pyramidal and tetrahedral environments [2]. These crystallographic parameters are distinct from P₄S₁₀ (triclinic P1̄) and P₄S₃ (orthorhombic Pnma), providing unambiguous phase identification by powder X-ray diffraction.

X-ray crystallography Crystal structure Phase identification Materials characterization

P₄S₉ Research and Industrial Applications


P₄S₉ in Sulfide Solid Electrolyte Precursors

In the synthesis of lithium thiophosphate superionic conductors for solid-state batteries, the ratio of P₄S₁₀ to P₄S₉ is a critical formulation parameter. Patented compositions claim optimal lithium ionic conductivity when P₄S₁₀ content is maintained at 70–99 mass% with P₄S₉ present as the complementary component (1–30 mass%), as quantified by solid-state ³¹P-NMR [1][2]. Procuring analytically verified P₄S₉ enables precise control of this compositional window rather than relying on variable P₄S₉ content naturally present in commercial P₄S₁₀ from melt dissociation. The specification requiring absence of NMR signals in the 80–90 ppm range provides a quality metric directly applicable to incoming material qualification [2].

Analytical Standard for P-Sulfide Mixtures

Commercial 'phosphorus pentasulfide' is not pure P₄S₁₀ but a mixture containing variable amounts of P₄S₉, P₄S₇, and other phosphorus sulfides as thermal decomposition products [1]. Procured high-purity P₄S₉ serves as an authenticated reference standard for calibrating quantitative analytical methods including ³¹P NMR (δ(PIII) = −57.3 ppm, δ(PIV) = −62.9 ppm) and infrared spectroscopy (characteristic peaks at 711.3, 553.0, and 499.0 cm⁻¹ in solid argon) [2][3]. This enables accurate compositional analysis of incoming P₄S₁₀ shipments and reaction monitoring in processes where phosphorus sulfide stoichiometry affects yield and selectivity.

Organothiophosphorus Synthesis Precursor

The distinct P(III)/P(V) mixed-valence character of P₄S₉, evidenced by its AB₃ ³¹P NMR spectrum with distinct chemical shifts for the two phosphorus environments (Δδ = 5.6 ppm, JAB = 96 Hz), may enable selective reactivity pathways not accessible with the uniformly P(V)-centered P₄S₁₀ framework [1]. For organothiophosphorus compound synthesis where controlled sulfur content and specific phosphorus oxidation states influence product distribution, P₄S₉ offers a stoichiometrically defined sulfur source (P:S atomic ratio = 4:9, sulfur content 69.96 wt%) intermediate between P₄S₁₀ (4:10, 72.08 wt% S) and P₄S₇ (4:7, 64.52 wt% S) [2].

P–S Melt Chemistry and Phase Equilibria

P₄S₉ occupies a key position in the P₄Sₙ phase diagram, forming reversibly via the reaction P₄S₇ + 2 P₄S₁₀ ⇌ 3 P₄S₉ [1]. Its formation via P₄S₁₀ melt dissociation (fast loss of one terminal sulfur atom upon melting) makes purified P₄S₉ essential for fundamental studies of P–S melt thermodynamics, vaporization behavior, and phase equilibria [2]. Crystals of pure P₄S₉ (form I) obtained from CS₂ recrystallization of cooled P₄S₁₀ melts provide well-defined starting material for spectroscopic and structural investigations free from the compositional ambiguity inherent to as-received commercial phosphorus sulfides [2][3].

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